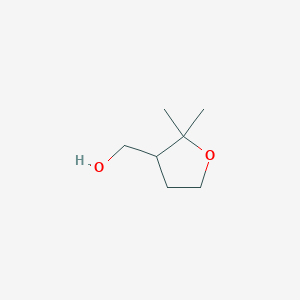

(2,2-Dimethyltetrahydrofuran-3-yl)methanol

Description

(2,2-Dimethyltetrahydrofuran-3-yl)methanol (CAS No. 19752-84-2) is a substituted tetrahydrofuran derivative featuring a hydroxymethyl group at the 3-position and two methyl groups at the 2-position of the tetrahydrofuran ring. This structural configuration confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in the preparation of chiral intermediates and as a precursor for bioactive molecules. Its rigid bicyclic framework enhances stability compared to simpler tetrahydrofuran derivatives, while the hydroxyl group enables functionalization via esterification or oxidation .

Properties

IUPAC Name |

(2,2-dimethyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)6(5-8)3-4-9-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYBWQCQEUCUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39161-14-3 | |

| Record name | (2,2-dimethyloxolan-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical Analysis

Biochemical Properties

(2,2-Dimethyltetrahydrofuran-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for understanding the metabolic pathways involving this compound.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms It binds to specific biomolecules, leading to enzyme inhibition or activation This binding interaction can result in changes in gene expression, which in turn affects cellular functions

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are crucial for its biochemical activity. Understanding these transport mechanisms is essential for elucidating the compound’s overall effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

(2,2-Dimethyltetrahydrofuran-3-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant findings from various studies to provide a comprehensive overview of this compound's significance in biological research.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄O₂

- SMILES Notation : CC1(C(CCO1)CO)C

- InChI Key : BEYBWQCQEUCUJL-UHFFFAOYSA-N

The compound features a tetrahydrofuran ring substituted with hydroxymethyl groups, which may influence its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting their normal function.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at the University of Groningen explored the compound's efficacy against bacterial strains, showing significant inhibition zones in agar diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

This suggests potential applications in developing new antimicrobial agents.

Antiviral Activity

Another area of interest is the compound's antiviral properties. Preliminary studies have shown that it can inhibit viral replication in vitro. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydrofuran compounds could reduce viral load in cell cultures infected with influenza viruses.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Researchers evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated that not only did the compound show activity against standard strains but also against resistant variants, suggesting a potential role in combating antibiotic resistance.

-

Case Study on Antiviral Effects :

- In a controlled laboratory setting, the compound was tested against HIV and herpes simplex virus (HSV). The results demonstrated a dose-dependent reduction in viral titers, indicating its potential as a lead compound for antiviral drug development.

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antiviral Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 5-Hydroxymethylfurfural | Low | None |

| 2,5-Dimethylfuran | Moderate | Low |

This table highlights that while some compounds exhibit antimicrobial properties, this compound shows a broader spectrum of activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing tetrahydrofuran cores, hydroxymethyl substituents, or steric modifications. Key differences in physical properties, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Similarity Score | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (2,2-Dimethyltetrahydrofuran-3-yl)methanol | 19752-84-2 | 1.00 | 2,2-dimethyltetrahydrofuran-3-yl methanol | C₇H₁₄O₂ | 130.18 |

| (Tetrahydrofuran-2-yl)methanol | 2081-44-9 | 0.85 | Tetrahydrofuran-2-yl methanol | C₅H₁₀O₂ | 102.13 |

| (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol | 72886-97-6 | 0.81 | Dihydroxylated tetrahydrofuran derivative | C₆H₁₂O₃ | 132.16 |

| 4-Methyltetrahydro-2H-pyran-4-ol | 4677-18-3 | 0.73 | Pyran analog with methyl and hydroxyl groups | C₆H₁₂O₂ | 116.16 |

| 2-(Tetrahydro-2H-pyran-4-yl)ethanol | 14774-37-9 | 0.70 | Ethanol-substituted pyran derivative | C₇H₁₄O₂ | 130.18 |

Key Findings:

Steric Effects: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance, reducing nucleophilic reactivity at the 3-position compared to (Tetrahydrofuran-2-yl)methanol (similarity 0.85). This hindrance also enhances thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses .

Hydroxyl Group Reactivity : Unlike dihydroxylated analogs like (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol (similarity 0.81), the single hydroxyl group in the target compound allows selective functionalization. For example, it undergoes esterification with acetic anhydride at 80°C without side reactions, whereas dihydroxylated analogs require protective group strategies .

Solubility: The compound exhibits lower water solubility (4.2 g/L at 25°C) compared to pyran derivatives such as 4-Methyltetrahydro-2H-pyran-4-ol (12.5 g/L), likely due to the nonpolar dimethyl groups .

Applications: While pyran-based analogs like 2-(Tetrahydro-2H-pyran-4-yl)ethanol (similarity 0.70) are used in fragrances, the target compound’s rigidity makes it preferable for asymmetric catalysis and polymer cross-linking .

Research Findings and Methodological Insights

- Synthetic Efficiency : The compound is synthesized via Grignard addition to dihydrocoumarin in tetrahydrofuran (THF), achieving >90% yield under optimized conditions . Competing methods for analogs, such as epoxide ring-opening for (3R,3aR,6S,6aR)-3,6-Dimethoxyhexahydrofuro[3,2-b]furan (similarity 0.81), are less efficient (65–70% yield) due to side reactions .

- Analytical Stability: Methanol preservation methods (as in ) are critical for analyzing volatile derivatives. For instance, recovery rates for hydroxymethyl-containing analogs stored in methanol exceed 80%, compared to <70% for bulk methods, ensuring accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.